
Thalidomide-PEG4-COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-PEG4-COOH is a useful research compound. Its molecular formula is C22H26N2O10 and its molecular weight is 478.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Thalidomide-PEG4-COOH is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its potent biological activities, especially in the treatment of various cancers and inflammatory diseases. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Thalidomide and its derivatives, including this compound, exert their biological effects primarily through the modulation of the ubiquitin-proteasome system via cereblon (CRBN), an E3 ubiquitin ligase. The interaction between thalidomide derivatives and CRBN leads to the targeted degradation of specific proteins involved in cancer progression and immune response regulation.
Key Mechanisms:
- CRBN Interaction: Thalidomide binds to CRBN, forming a complex that facilitates the ubiquitination and subsequent degradation of target proteins such as Ikaros family zinc finger proteins and SALL4, which are crucial for cell proliferation and survival in certain cancers .
- Cytokine Modulation: Thalidomide is known to inhibit pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, thereby modulating immune responses .
- Angiogenesis Regulation: The compound has anti-angiogenic properties, inhibiting factors that promote blood vessel formation in tumors .
2. Therapeutic Applications
This compound is being investigated for its potential therapeutic applications in various conditions:
Cancer Treatment:
- Multiple Myeloma: Thalidomide has shown efficacy in treating multiple myeloma by inhibiting tumor cell adhesion and reducing cytokine levels that support tumor growth .
- Solid Tumors: Research indicates that thalidomide derivatives can also target solid tumors by inducing apoptosis and inhibiting angiogenesis .
Inflammatory Diseases:
Thalidomide has been repurposed for conditions such as:
- Erythema Nodosum Leprosum: It is effective in managing this painful inflammatory complication associated with leprosy .
- Autoimmune Disorders: The drug has been used to treat diseases like rheumatoid arthritis and lupus erythematosus due to its immunomodulatory effects .
3. Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental approaches.
Case Studies:
- Degradation of SALL4: A study demonstrated that thalidomide promotes the degradation of SALL4 in embryonic stem cells via CRL4 CRBN-dependent mechanisms. This degradation was observed to be dose-dependent without affecting SALL4 mRNA levels, indicating a post-transcriptional regulatory mechanism .
- BRD4 Degradation: In another study, thalidomide derivatives were shown to induce degradation of BRD4, a protein implicated in cancer progression. The degradation was confirmed through time-course experiments demonstrating significant reductions in BRD4 levels after treatment with this compound .
4. Data Tables
The following table summarizes key findings related to the biological activity of this compound:
5. Conclusion
This compound represents a promising avenue for therapeutic intervention in cancer and inflammatory diseases due to its ability to modulate critical cellular pathways through CRBN-mediated protein degradation. Ongoing research continues to elucidate its mechanisms and expand its potential applications across various medical fields.
科学研究应用
Therapeutic Applications
Thalidomide and Its Derivatives:
Thalidomide was originally developed as a sedative but was withdrawn from the market due to its teratogenic effects. However, it has been repurposed for treating several conditions, including:
- Multiple Myeloma: Thalidomide is now an approved treatment for multiple myeloma, demonstrating significant efficacy in improving patient outcomes.
- Erythema Nodosum Leprosum: It is also used to manage this painful skin condition associated with leprosy.
- Inflammatory Diseases: Recent studies suggest potential benefits in treating inflammatory bowel diseases like Crohn’s disease and fibrosing diseases such as pulmonary fibrosis and graft-versus-host disease .
Case Study Insights:
A notable case reported a 63-year-old woman with thalidomide embryopathy, illustrating the long-term implications of thalidomide exposure. Despite its historical context, ongoing research explores thalidomide's use in modern therapeutics, including its role in managing severe COVID-19 symptoms .
Drug Delivery Systems
Polyethylene Glycol Conjugation:
The conjugation of thalidomide with PEG (specifically PEG4) enhances its pharmacokinetic properties. The addition of PEG improves:
- Solubility: Increased solubility in aqueous environments facilitates better absorption and distribution within the body.
- Stability: PEGylation can protect the drug from enzymatic degradation, prolonging its therapeutic effects.
- Targeted Delivery: PEGylated compounds can be designed to target specific tissues or cells, reducing off-target effects and enhancing efficacy.
Synthesis Techniques:
Recent advancements in synthetic methodologies allow for the efficient production of thalidomide-PEG4-COOH. For instance, a study demonstrated the synthesis of protein degraders using thalidomide derivatives through optimized conditions that prevent unwanted side reactions .
Targeted Protein Degradation
PROTAC Technology:
Thalidomide derivatives are increasingly being utilized in the development of proteolysis-targeting chimeras (PROTACs). These molecules harness the cellular ubiquitin-proteasome system to selectively degrade target proteins associated with diseases:
- Mechanism: PROTACs link a target protein to an E3 ligase via a thalidomide moiety, leading to ubiquitination and subsequent degradation of the target protein.
- Applications: This approach has shown promise in cancer therapy by degrading oncogenic proteins that drive tumor growth .
Research and Development
Molecular Mechanisms:
Research continues to elucidate the molecular mechanisms through which thalidomide exerts its effects. Studies have identified cereblon as a critical protein involved in mediating both the therapeutic and teratogenic effects of thalidomide . Understanding these pathways is essential for designing safer derivatives that retain therapeutic efficacy without teratogenic risks.
Summary of Key Findings
属性
IUPAC Name |
3-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O10/c25-18-4-3-17(20(28)23-18)24-21(29)15-2-1-14(13-16(15)22(24)30)34-12-11-33-10-9-32-8-7-31-6-5-19(26)27/h1-2,13,17H,3-12H2,(H,26,27)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAFPDYXTYKEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O10 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。